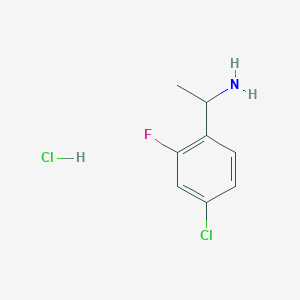

1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride

Description

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKKUFKBMGQWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Chloro-2-fluoro-phenyl)-ethylamine Hydrochloride

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a chiral primary amine that serves as a crucial building block in modern drug discovery and agrochemical synthesis. Its molecular architecture is of significant interest to medicinal chemists for several strategic reasons. The presence of both chloro and fluoro substituents on the phenyl ring allows for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] The chiral ethylamine moiety provides a key stereocenter for developing enantiomerically pure active pharmaceutical ingredients (APIs), where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects.

This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this valuable compound, designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and well-understood process.

Part 1: Chemical Synthesis via Reductive Amination

The most robust and widely adopted strategy for synthesizing chiral primary amines from ketones is reductive amination.[4][5] This method is superior to alternatives like direct alkylation of ammonia, as it prevents the common issue of over-alkylation, which leads to mixtures of primary, secondary, and tertiary amines.[6] The process involves the in situ formation of an imine from a ketone precursor, followed by its immediate reduction to the target amine.

The overall synthetic pathway is a three-stage process:

-

Synthesis of the Ketone Precursor : 1-(4-chloro-2-fluorophenyl)ethan-1-one.

-

Reductive Amination : Conversion of the ketone to the free amine, 1-(4-chloro-2-fluorophenyl)ethan-1-amine.

-

Salt Formation : Conversion of the free amine to its stable hydrochloride salt for improved handling and stability.

Experimental Protocol: A Step-by-Step Guide

Stage 1: Synthesis of 1-(4-chloro-2-fluorophenyl)ethan-1-one

This stage employs a classic Friedel-Crafts acylation reaction.

-

Reaction Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and dry dichloromethane (DCM) as the solvent.

-

Reagent Addition : Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel.

-

Substrate Addition : Following the addition of acetyl chloride, add 1-chloro-3-fluorobenzene (1.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Carefully quench the reaction by pouring it slowly over crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ketone, which can be purified by vacuum distillation or column chromatography.

Stage 2: Reductive Amination to 1-(4-chloro-2-fluorophenyl)ethan-1-amine

This is the key amine-forming step. Asymmetric synthesis can be achieved by using a chiral catalyst and a suitable hydrogen source, but this protocol describes the synthesis of the racemic mixture.[7]

-

Reaction Setup : In a round-bottom flask, dissolve 1-(4-chloro-2-fluorophenyl)ethan-1-one (1.0 eq) and a large excess of ammonium acetate (NH₄OAc, ~10 eq) in methanol (MeOH).

-

Reducing Agent : Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the solution. Causality : NaBH₃CN is the reagent of choice because it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting ketone, preventing the formation of the corresponding alcohol byproduct.[6]

-

Reaction : Stir the reaction mixture at room temperature for 24-48 hours. Monitor by TLC or GC-MS until the starting ketone is consumed.

-

Work-up : Quench the reaction by adding dilute aqueous HCl. Basify the solution with aqueous NaOH (e.g., 2M solution) to a pH > 12 to deprotonate the amine salt and form the free base.

-

Extraction : Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free amine.

Stage 3: Formation of this compound

The final step converts the oily free amine into a stable, crystalline, and easily handleable solid.

-

Setup : Dissolve the crude free amine from the previous step in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Precipitation : Slowly add a solution of anhydrous HCl in an appropriate solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring.[8]

-

Isolation : The hydrochloride salt will precipitate out of the solution. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

-

Purification : Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield the final 1-(4-chloro-2-fluorophenyl)ethylamine hydrochloride as a white to off-white solid.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Spectroscopic Data

The following tables summarize the expected data from key spectroscopic analyses.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.5-9.0 | Broad singlet | 3H | -NH₃⁺ | Protons on the ammonium group are acidic and exchangeable, appearing as a broad signal. |

| ~7.4-7.6 | Multiplet | 3H | Ar-H | Aromatic protons on the substituted phenyl ring. |

| ~4.5-4.7 | Quartet | 1H | CH-NH₃⁺ | The methine proton is coupled to the adjacent methyl group. |

| ~1.5-1.7 | Doublet | 3H | -CH₃ | The methyl protons are coupled to the adjacent methine proton. |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~155-160 (d) | C-F | Carbon directly attached to fluorine shows a large chemical shift and a characteristic C-F coupling. |

| ~120-140 | Aromatic C | Multiple signals corresponding to the carbons of the phenyl ring. |

| ~45-50 | CH-NH₃⁺ | Aliphatic carbon attached to the nitrogen. |

| ~20-25 | -CH₃ | Aliphatic methyl carbon. |

Table 3: Predicted FTIR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2800-3100 | N-H stretch | Ammonium (-NH₃⁺) |

| ~3000-3100 | C-H stretch | Aromatic C-H |

| ~2850-2950 | C-H stretch | Aliphatic C-H |

| ~1500-1600 | C=C stretch | Aromatic Ring |

| ~1200-1300 | C-F stretch | Aryl-Fluoride |

| ~1000-1100 | C-Cl stretch | Aryl-Chloride |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Expected Molecular Ion : For the free base (C₈H₉ClFN), the monoisotopic mass is approximately 173.04 g/mol .

-

Isotopic Pattern : A key diagnostic feature will be the isotopic signature of chlorine. The spectrum will show two major peaks for the molecular ion cluster: one for the ³⁵Cl isotope (M+) and another for the ³⁷Cl isotope (M+2) in an approximate intensity ratio of 3:1.

Chromatography and Physical Properties

-

Purity Assessment : The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with an expected purity of >95% for most research applications.

-

Enantiomeric Purity : If an asymmetric synthesis was performed, the enantiomeric excess (e.e.) must be determined using chiral HPLC.[9][10] This is a critical step for any application in drug development.

-

Melting Point : A sharp and well-defined melting point is a strong indicator of high purity. The measured melting point should be recorded and compared against literature values if available.

Part 3: Applications in Drug Discovery

This compound is not an end-product but a versatile intermediate. Its value lies in its utility for constructing more complex molecules with potential therapeutic applications.

-

Scaffold for Bioactive Molecules : The primary amine serves as a handle for a wide range of chemical transformations, including amide bond formation, reductive amination with other carbonyls, and N-alkylation to build diverse molecular libraries for screening.

-

Modulation of Pharmacokinetics : The fluoro and chloro substituents play a critical role in tuning the properties of a potential drug candidate.[1]

-

Chirality and Specificity : As a chiral building block, it is essential for the synthesis of single-enantiomer drugs, which are increasingly demanded by regulatory agencies to ensure target specificity and minimize off-target effects.

References

-

Zhou, J. (2017). Synthesis method of 4-chloro-2-fluorophenylhydrazine. SciSpace. Available at: [Link]

-

Manufacturing Process. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Retrieved from [Link]

-

Various Authors. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Available at: [Link]

- DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride. (n.d.). Google Patents.

- US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. (n.d.). Google Patents.

-

PubChem. 2-(4-Chlorophenyl)ethylamine. National Institutes of Health. Available at: [Link]

-

Lead Sciences. This compound. Available at: [Link]

-

Wang, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Jatana, N., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

ResearchGate. (2025). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Available at: [Link]

-

SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Available at: [Link]

-

Wang, D., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Bubrin, I., et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Available at: [Link]

-

Research Explorer. Novel Reductive Aminases for the Preparation of Chiral Amines. Available at: [Link]

-

Khan, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

-

Dias, L., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

-

ResearchGate. Synthesis of chiral amines via reductive amination and rational design.... Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(4-Chloro-2-fluoro-phenyl)-ethylamine Hydrochloride: A Technical Guide for Structural Elucidation

Introduction: The Imperative for Spectroscopic Verification

1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride is a substituted phenethylamine derivative.[1] The precise arrangement of the chloro and fluoro substituents on the phenyl ring, coupled with the chiral center at the ethylamine sidechain, makes unambiguous structural verification essential for its use in regulated drug development pathways. The hydrochloride salt form enhances stability and solubility but also influences the spectroscopic signature, particularly of the amine group.

This guide employs a predictive approach, a common necessity in the early stages of process development when extensive literature is not yet available. By integrating data from ¹H NMR, ¹³C NMR, IR, and MS, we can construct a complete and self-validating analytical profile to confirm the molecular structure with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, we anticipate distinct signals for the ethylamine moiety and the trisubstituted aromatic ring.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to five distinct proton environments. The protonated amine group (-NH₃⁺) protons are often broad and may exchange with residual water in the solvent, making their observation variable. The aromatic region will be complex due to the specific substitution pattern and the influence of both fluorine and chlorine.

Caption: Molecular structure of 1-(4-Chloro-2-fluoro-phenyl)-ethylamine cation.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| H(a) (CH₃) | ~1.6 - 1.8 | Doublet (d) | JHa-Hd = ~7 Hz | Aliphatic methyl group coupled to the adjacent methine proton H(d). |

| H(b) (Ar-H) | ~7.4 - 7.6 | Doublet of doublets (dd) | JHb-Hc = ~8.5 Hz, JHb-F = ~10 Hz | Aromatic proton ortho to chlorine and meta to fluorine. Experiences strong coupling to adjacent H(c) and a key through-space coupling to fluorine. |

| H(c) (Ar-H) | ~7.2 - 7.3 | Doublet of doublets (dd) | JHc-Hb = ~8.5 Hz, JHc-He = ~2.5 Hz | Aromatic proton meta to both chlorine and fluorine, coupled to both H(b) and H(e). |

| H(d) (CH) | ~4.5 - 4.7 | Quartet (q) | JHd-Ha = ~7 Hz | Methine proton adjacent to the electron-withdrawing -NH₃⁺ group and the aromatic ring, coupled to the three H(a) protons. |

| H(e) (Ar-H) | ~7.6 - 7.8 | Triplet (t) or Doublet of doublets (dd) | JHe-F = ~8.5 Hz, JHe-Hc = ~2.5 Hz | Aromatic proton ortho to fluorine and meta to chlorine. Exhibits strong coupling to the adjacent fluorine and weaker coupling to H(c). |

| -NH₃⁺ | ~8.5 - 9.5 | Broad singlet (br s) | N/A | Protons on the nitrogen atom of the ammonium salt. Signal is typically broad due to quadrupolar relaxation and exchange. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal eight distinct carbon signals. The carbon attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JC-F), which is a definitive diagnostic feature.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F coupled) | Predicted Coupling Constant (J, Hz) | Justification |

| C1 (CH₃) | ~20 - 25 | Singlet | N/A | Standard aliphatic methyl carbon. |

| C2 (CH) | ~50 - 55 | Singlet | N/A | Benzylic carbon, shifted downfield by the adjacent ammonium group. |

| C3 (Ar-C) | ~130 - 135 | Doublet | ²JC-F = ~15-20 Hz | Quaternary carbon attached to the ethylamine group, coupled to the ortho fluorine. |

| C4 (Ar-C-F) | ~160 - 165 | Doublet | ¹JC-F = ~245-255 Hz | Aromatic carbon directly bonded to fluorine, showing a characteristic large one-bond C-F coupling constant. |

| C5 (Ar-CH) | ~118 - 122 | Doublet | ²JC-F = ~20-25 Hz | Aromatic methine carbon ortho to fluorine. |

| C6 (Ar-C-Cl) | ~135 - 140 | Singlet | N/A | Aromatic carbon bonded to chlorine. |

| C7 (Ar-CH) | ~128 - 132 | Singlet | N/A | Aromatic methine carbon para to fluorine. |

| C8 (Ar-CH) | ~125 - 128 | Doublet | ³JC-F = ~3-5 Hz | Aromatic methine carbon meta to fluorine. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it can help in resolving the -NH₃⁺ protons which would otherwise exchange with D₂O.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[2]

-

¹H NMR Acquisition: Acquire data using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are standard. A sufficient number of scans (e.g., 1024 or more) should be collected to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent signal.

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For the target molecule, the spectrum will be dominated by vibrations from the ammonium group, the aromatic ring, and the carbon-halogen bonds.

dot graph IR_Regions { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Key functional group regions in the IR spectrum.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity |

| Ammonium (-NH₃⁺) | 3200 - 2800 | N-H Stretch | Strong, Broad |

| Aromatic C-H | 3100 - 3000 | C-H Stretch | Medium |

| Aliphatic C-H | 2980 - 2850 | C-H Stretch | Medium |

| Ammonium (-NH₃⁺) | 1600 - 1500 | N-H Bend (Asymmetric & Symmetric) | Strong |

| Aromatic Ring | 1610 - 1580, 1500 - 1450 | C=C Stretch | Medium to Strong |

| Aromatic C-F | 1270 - 1200 | C-F Stretch | Strong |

| Aromatic C-Cl | 1100 - 1000 | C-Cl Stretch | Strong |

Experimental Protocol for ATR-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid hydrochloride salt directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: With the ATR crystal clean, record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures. For a polar, pre-ionized salt like this, Electrospray Ionization (ESI) in positive ion mode is the technique of choice.

The molecular weight of the free base, 1-(4-chloro-2-fluorophenyl)ethan-1-amine, is 173.62 g/mol .[1][3] The hydrochloride salt has a molecular weight of 210.08 g/mol .[4] In positive mode ESI-MS, we expect to observe the protonated molecular ion of the free base, [M+H]⁺.

Predicted Mass Spectrum and Fragmentation Pathway

The primary fragmentation is expected to occur via benzylic cleavage, which is a common pathway for phenylethylamines.[5][6]

Caption: Predicted ESI-MS fragmentation pathway.

| m/z (predicted) | Ion Formula | Identity | Notes |

| 174.05 | [C₈H₁₀ClFN]⁺ | [M+H]⁺ | The protonated molecular ion of the free base. The presence of one chlorine atom will produce a characteristic M+2 isotopic peak at m/z 176.05 with ~32% the intensity of the M peak. |

| 157.02 | [C₈H₇ClF]⁺ | [M+H - NH₃]⁺ | The base peak, resulting from the facile loss of a neutral ammonia molecule from the protonated amine. This is a highly characteristic fragmentation for primary amines.[7] |

Experimental Protocol for LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

-

Chromatography (Optional but Recommended): Inject the sample onto a C18 reverse-phase HPLC column to ensure sample purity before it enters the mass spectrometer. A simple gradient from water to acetonitrile is typically sufficient.

-

Mass Spectrometry:

-

Ionization: Utilize an Electrospray Ionization (ESI) source operating in positive ion mode.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used. A high-resolution instrument (TOF, Orbitrap) is preferred for accurate mass measurements.

-

Full Scan: Acquire data in full scan mode over a mass range of m/z 50-300 to observe the parent ion and key fragments.

-

MS/MS (Tandem MS): For definitive structural confirmation, isolate the [M+H]⁺ ion (m/z 174) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum, which should show a prominent peak at m/z 157.

-

Integrated Spectroscopic Workflow for Structural Confirmation

No single technique provides all the necessary information. True structural confirmation is achieved by integrating the data from NMR, IR, and MS. The workflow below illustrates how these techniques are synergistically applied for a comprehensive analysis.

Caption: Integrated workflow for spectroscopic verification.

-

Mass Spectrometry: First, MS confirms the molecular weight of the compound and provides an initial assessment of purity.

-

Infrared Spectroscopy: Next, IR confirms the presence of key functional groups (amine salt, aromatic ring, C-F, C-Cl), corroborating the broad structural class.

-

NMR Spectroscopy: Finally, ¹H and ¹³C NMR provide the definitive map of the molecular skeleton, establishing the precise connectivity of atoms and the specific substitution pattern on the aromatic ring.

By following this logical progression, researchers can confidently verify the identity and structure of this compound, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

-

Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

(n.d.). Supporting Information for - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]

-

Appchem. (n.d.). 1-(4-Chloro-2-fluorophenyl)ethan-1-amine. Available at: [Link]

-

Lead Sciences. (n.d.). This compound. Available at: [Link]

-

(n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Rasayan J. Chem. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

(n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Available at: [Link]

-

NIST. (n.d.). Ethylamine, 2,2,2-trifluoro-,hydrochloride. NIST WebBook. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine. Available at: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. rsc.org [rsc.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Chemical Properties of 1-(4-Chloro-2-fluoro-phenyl)-ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document combines verified information with well-established principles of organic chemistry and data from analogous structures to offer a robust technical resource.

Chemical Identity and Physical Properties

This compound is a chiral amine salt with the chemical formula C₈H₁₀Cl₂FN. Its structure features a fluorinated and chlorinated phenyl ring attached to an ethylamine backbone, which is protonated to form the hydrochloride salt. This substitution pattern is of significant interest in the design of bioactive molecules, as the presence of halogens can profoundly influence a compound's metabolic stability, lipophilicity, and binding interactions with biological targets.

| Property | Value | Source |

| CAS Number | 2206608-00-4 | [1], , [2] |

| Molecular Formula | C₈H₁₀Cl₂FN | [1], , [2] |

| Molecular Weight | 210.08 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Melting Point | Not available. Expected to be a crystalline solid with a relatively high melting point, typical for hydrochloride salts of amines. | |

| Solubility | Expected to be soluble in water and lower alcohols (methanol, ethanol), and sparingly soluble in non-polar organic solvents. | Inferred from general properties of amine hydrochlorides |

| Storage | Inert atmosphere, room temperature.[1][2] | , |

Synthesis Pathway: Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of the corresponding ketone, 1-(4-chloro-2-fluorophenyl)ethanone. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the amine.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Plausible Approach

The following protocol is a detailed, plausible procedure based on established methods for the reductive amination of substituted acetophenones.

Materials:

-

1-(4-chloro-2-fluorophenyl)ethanone

-

Ammonium acetate or aqueous ammonia

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-chloro-2-fluorophenyl)ethanone (1 equivalent) in methanol. Add ammonium acetate (10 equivalents) or a concentrated aqueous solution of ammonia. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: To the reaction mixture, add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Salt Formation: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude free amine. Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following are predicted spectroscopic characteristics based on the molecule's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in D₂O or DMSO-d₆):

-

Aromatic Protons (3H): Expect complex multiplets in the range of δ 7.0-8.0 ppm. The fluorine and chlorine substituents will influence the chemical shifts and coupling patterns of the aromatic protons.

-

Methine Proton (-CH-, 1H): A quartet or multiplet around δ 4.0-4.5 ppm, coupled to the adjacent methyl and amine protons.

-

Amine Protons (-NH₃⁺, 3H): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Methyl Protons (-CH₃, 3H): A doublet around δ 1.5-2.0 ppm, coupled to the methine proton.

¹³C NMR (Predicted, in D₂O or DMSO-d₆):

-

Aromatic Carbons (6C): Signals in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

-

Methine Carbon (-CH-): A signal around δ 50-60 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI, for the free base):

The mass spectrum of the free base, 1-(4-Chloro-2-fluoro-phenyl)-ethylamine, would be expected to show a molecular ion peak [M]⁺. The most prominent fragmentation would likely be the loss of the methyl group to form the [M-15]⁺ fragment, which would be a stable benzylic cation.

Caption: Predicted primary fragmentation in EI-MS.

Infrared (IR) Spectroscopy

Expected Key Absorption Bands:

-

N-H Stretch: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the amine salt.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ range.

-

C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region.

Safety and Handling

Based on the available safety data, this compound is considered hazardous.[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or if working in a poorly ventilated area.

Applications in Research and Drug Development

Substituted phenethylamines are a well-established class of compounds with a wide range of biological activities. The specific combination of chloro and fluoro substituents in this compound makes it a valuable building block for the synthesis of novel compounds with potential applications in:

-

Neuroscience: As a scaffold for the development of agents targeting neurotransmitter receptors and transporters.

-

Oncology: As a precursor for the synthesis of kinase inhibitors or other anti-cancer agents.

-

Infectious Diseases: As a starting material for the development of new antibacterial or antiviral compounds.

The unique electronic and steric properties imparted by the halogen atoms can be exploited to fine-tune the pharmacological profile of lead compounds.

References

-

PubChem. 2-(4-Chlorophenyl)ethylamine. [Link]

-

Lead-Sciences. This compound. [Link]

- Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.

-

Manufacturing Process. [Link]

- Liang, G., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.

-

Angene Chemical. Safety Data Sheet. [Link]

- Beller, M., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.

-

PubChem. 1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylic Acid. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Direct, One-Pot Synthesis of Primary, Secondary, and Tertiary Amines. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Google Patents. Process for preparing efletrizine.

-

ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

-

PubChem. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Pharmaffiliates. 2-Chloro-1-(4-fluorophenyl)ethan-1-one. [Link]

- Google Patents. Process for the preparation of 2-chloroethylamine hydrochloride.

-

PubChem. 1-Chloro-2-fluoroethane. [Link]

-

NIST. Ethanone, 1-(4-chlorophenyl)-. [Link]

Sources

Molecular structure and formula of 1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride

This guide provides a comprehensive technical overview of 1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride, a substituted phenethylamine derivative of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes foundational chemical principles, data from closely related analogs, and established synthetic methodologies to offer a robust scientific profile.

Introduction and Chemical Identity

This compound belongs to the broad class of phenethylamines, a structural motif central to many biologically active compounds, including neurotransmitters and pharmaceuticals. The presence of halogen substituents, specifically chlorine and fluorine, on the phenyl ring is anticipated to significantly influence its physicochemical properties and pharmacological activity. Halogenation is a common strategy in medicinal chemistry to modulate parameters such as lipophilicity, metabolic stability, and receptor binding affinity.

This guide will delve into the molecular structure, a plausible synthetic route, and the expected analytical characteristics of this compound. Furthermore, it will explore potential applications and biological activities based on the well-established pharmacology of related substituted phenethylamines.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀Cl₂FN | |

| Molecular Weight | 210.08 g/mol | |

| CAS Number | 2206608-00-4 | |

| IUPAC Name | 1-(4-chloro-2-fluorophenyl)ethan-1-amine hydrochloride | |

| Synonyms | (R)-1-(4-chloro-2-fluorophenyl)ethan-1-amine hydrochloride | [1] |

| InChI Key | DOKKUFKBMGQWFY-UHFFFAOYSA-N | |

| Purity | Typically >97% | |

| Storage | Room Temperature, under inert atmosphere |

Molecular Structure and Formula

The molecular formula of the hydrochloride salt is C₈H₁₀Cl₂FN. The core structure consists of a phenethylamine backbone with a methyl group on the alpha-carbon, classifying it as a substituted amphetamine analog. The phenyl ring is substituted at the 4-position with a chlorine atom and at the 2-position with a fluorine atom. The ethylamine side chain is protonated by hydrochloric acid to form the hydrochloride salt, which typically enhances water solubility and stability.

Figure 1: Molecular structure of this compound.

Synthesis Methodology

Synthesis of the Precursor Ketone: 1-(4-chloro-2-fluorophenyl)ethan-1-one

The precursor ketone can be synthesized via a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Figure 2: Proposed synthesis of the ketone precursor.

Reductive Amination Protocol

The conversion of the ketone to the target amine hydrochloride would typically proceed in a one-pot reaction.

Experimental Protocol:

-

Imine Formation: 1-(4-chloro-2-fluorophenyl)ethan-1-one is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added. The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of this equilibrium reaction can be monitored by techniques like TLC or GC-MS.

-

Reduction: A reducing agent is then added to the reaction mixture. Sodium borohydride (NaBH₄) is a common choice for this step.[3] Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used as it is more selective for the imine over the ketone.[2] The reaction is typically stirred at room temperature until the reduction is complete.

-

Work-up and Salt Formation: The reaction is quenched by the addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure. The resulting free base is then dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the desired this compound salt.

-

Purification: The precipitated salt can be collected by filtration, washed with a cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization if necessary.

Figure 3: Proposed reductive amination workflow.

Analytical Characterization (Predicted)

As no specific experimental spectra are publicly available, the following characterization data is predicted based on the known effects of the functional groups and the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃). The aromatic protons will likely appear as complex multiplets in the range of 7.0-7.5 ppm, with coupling patterns influenced by both the chlorine and fluorine substituents. The methine proton, adjacent to the nitrogen and the aromatic ring, would likely be a quartet around 4.0-4.5 ppm, coupled to the methyl protons. The methyl group protons would appear as a doublet around 1.5-2.0 ppm, coupled to the methine proton. The protons on the nitrogen will likely be broad and may exchange with solvent protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen substituents. The methine carbon should appear around 50-60 ppm, and the methyl carbon around 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is expected to display characteristic absorption bands. A broad band in the region of 2500-3000 cm⁻¹ would be indicative of the ammonium (N-H⁺) stretching vibrations. C-H stretching vibrations of the aromatic ring and the alkyl chain will be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. C-N stretching may appear in the 1000-1200 cm⁻¹ range. The C-Cl and C-F stretching vibrations will likely be found in the fingerprint region below 1200 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the free base would likely show a molecular ion peak (M⁺) at m/z corresponding to the mass of the free amine (C₈H₉ClFN). A prominent fragment would be the loss of the methyl group, resulting in a [M-15]⁺ ion. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.

Potential Applications and Biological Activity

Substituted phenethylamines are well-known for their diverse pharmacological effects, primarily through their interaction with monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine transporters and receptors. The specific substitution pattern of this compound suggests it may act as a central nervous system (CNS) agent.

-

Research Chemical: This compound is likely to be used as a research chemical to investigate the structure-activity relationships of substituted phenethylamines. The combination of chloro and fluoro substituents provides a unique electronic and steric profile that can be compared with other halogenated and non-halogenated analogs to probe receptor binding pockets and transporter interactions.

-

Precursor for Drug Discovery: It can serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The amine functionality allows for a wide range of chemical modifications.

-

Potential Psychoactive Properties: Based on its structural similarity to other substituted amphetamines, it is plausible that this compound could exhibit stimulant, entactogenic, or psychedelic properties. However, without experimental data, its specific pharmacological profile remains speculative. Halogenation can significantly alter the potency and selectivity for different monoamine targets.

Conclusion

This compound is a halogenated phenethylamine derivative with potential for further investigation in the fields of medicinal chemistry and pharmacology. While specific experimental data for this compound is scarce, its synthesis can be reliably predicted to proceed via reductive amination of the corresponding acetophenone. Its analytical characterization would follow predictable patterns for a molecule of this class. The biological activity is likely to be centered on the modulation of monoamine neurotransmitter systems, making it a compound of interest for researchers exploring novel CNS-active agents. Further empirical studies are necessary to fully elucidate its chemical and biological properties.

References

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Reductive Amination. [Link]

Sources

An In-Depth Technical Guide to 1-(4-Chloro-2-fluorophenyl)ethan-1-amine Hydrochloride (CAS Number 2206608-00-4): Properties, Hazards, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride, identified by CAS number 2206608-00-4, is a halogenated phenethylamine derivative that serves as a crucial chiral building block in modern organic synthesis and medicinal chemistry. Its structural complexity, featuring a stereocenter and a uniquely substituted phenyl ring, makes it a valuable precursor for the synthesis of complex bioactive molecules. The presence of both chlorine and fluorine atoms on the phenyl ring allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity of the target molecules, which are critical parameters in drug design. This guide provides a comprehensive overview of its properties, associated hazards, and its strategic importance as a synthetic intermediate.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride are not extensively reported in publicly available literature. However, based on its chemical structure and data for analogous compounds, the following properties can be summarized.

| Property | Value/Information | Source |

| CAS Number | 2206608-00-4 | |

| Chemical Name | 1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride | [1] |

| Synonyms | 1-(4-chloro-2-fluorophenyl)ethanamine hydrochloride | [1] |

| Molecular Formula | C₈H₁₀Cl₂FN | [2] |

| Molecular Weight | 210.07 g/mol | [2][3] |

| Purity | Typically ≥95-98% | [1][4] |

| Appearance | Expected to be a solid | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Storage | Ambient temperature, under inert atmosphere | [1] |

| InChI Key | DOKKUFKBMGQWFY-UHFFFAOYSA-N | [1] |

Chiral Counterpart

The corresponding (R)-enantiomer, (R)-1-(4-chloro-2-fluorophenyl)ethan-1-amine hydrochloride, is also commercially available under CAS number 856562-91-9.[2] The availability of specific enantiomers is critical for the stereoselective synthesis of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

Hazards and Safety Information

1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride is classified as a hazardous substance. It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: [1][3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthetic Applications in Medicinal Chemistry

As a chiral building block, 1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride is primarily utilized in the early stages of drug discovery and development. The amine functional group serves as a key handle for a variety of chemical transformations, most notably amide bond formation and N-alkylation reactions.

The rationale for incorporating the 1-(4-chloro-2-fluorophenyl)ethyl motif into a drug candidate is multifaceted:

-

Stereochemical Control: The chiral center allows for the synthesis of enantiomerically pure compounds, which is a regulatory requirement for many modern pharmaceuticals. The specific stereochemistry can be crucial for achieving high-affinity binding to a biological target.

-

Pharmacokinetic Modulation: The fluorine and chlorine substituents significantly impact the electronic properties and lipophilicity of the molecule. Fluorine, in particular, can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.

-

Binding Interactions: The halogen atoms can participate in specific interactions with the amino acid residues of a protein target, such as halogen bonding, which can enhance binding affinity and selectivity.

While specific drug candidates synthesized from this exact intermediate are not prominently disclosed in the reviewed literature, its structural motifs are present in various patented bioactive compounds. For instance, similar chloro- and fluoro-substituted phenyl moieties are key components in inhibitors of various enzymes and modulators of receptors.

Conceptual Synthetic Workflow

The primary use of this compound is as a nucleophile in reactions with electrophilic partners. A common application would be its coupling with a carboxylic acid to form an amide bond, a ubiquitous linkage in pharmaceutical agents.

Caption: General workflow for amide bond formation using the title compound.

Experimental Protocols

Protocol: General Amide Coupling Reaction

This protocol describes a typical procedure for coupling 1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride with a generic carboxylic acid.

Materials:

-

1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride

-

Carboxylic acid of interest (R-COOH)

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Organic base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - TEA)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dichloromethane - DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), the coupling agent (e.g., HATU, 1.1 eq), and anhydrous DMF.

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

In a separate vial, dissolve 1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride (1.0 eq) in a minimal amount of DMF.

-

Add the organic base (e.g., DIPEA, 2.5 eq) to the amine solution to neutralize the hydrochloride salt and provide the free base.

-

Add the amine solution to the activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Chiral Resolution

For applications requiring a specific enantiomer, if starting from a racemic mixture of the amine, a chiral resolution step is necessary. This is commonly achieved through diastereomeric salt formation.

Caption: Logical workflow for chiral resolution via diastereomeric salt formation.

This process involves reacting the racemic amine with a chiral acid (a resolving agent) to form two diastereomeric salts.[5] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6] The desired enantiomer is then recovered by treating the isolated salt with a base.

Conclusion

1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride is a specialized chemical intermediate with significant potential in the synthesis of complex, chiral molecules for the pharmaceutical industry. Its utility is derived from the combination of a chiral center and a strategically halogenated phenyl ring, which are desirable features for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed public data on its specific applications and properties are limited, its structural characteristics firmly place it within the toolbox of medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Proper handling and safety precautions are paramount when working with this compound due to its hazardous nature.

References

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules? Available from: [Link] (Accessed January 18, 2026).

-

Wikipedia. Chiral resolution. Available from: [Link] (Accessed January 18, 2026).

-

PubChem. (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride. Available from: [Link] (Accessed January 18, 2026).

- Google Patents. A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

-

Onyx Scientific. Chiral Resolution Screening. Available from: [Link] (Accessed January 18, 2026).

-

Sigarra. Synthesis of new bioactive compounds for industrial application. Available from: [Link] (Accessed January 18, 2026).

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link] (Accessed January 18, 2026).

Sources

- 1. (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride | 856562-91-9 [sigmaaldrich.cn]

- 2. echemi.com [echemi.com]

- 3. (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride | C8H10Cl2FN | CID 53484674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Ascendant Role of Fluorinated Ethylamine Derivatives in Modern Drug Discovery: A Technical Guide

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological activities of novel fluorinated ethylamine derivatives, a class of compounds demonstrating remarkable potential across a spectrum of therapeutic areas. Moving beyond a mere recitation of facts, this document elucidates the causal relationships behind experimental designs and the self-validating nature of the described protocols, offering field-proven insights into this burgeoning area of research.

The Fluorine Advantage: More Than a Simple Substitution

The introduction of fluorine into a molecular scaffold is a nuanced strategy that can profoundly alter a compound's pharmacokinetic and pharmacodynamic properties.[1][2] Unlike other halogens, fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart a range of desirable attributes.[3] These include enhanced metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes, increased membrane permeability, and altered pKa, which can improve oral bioavailability.[4] Furthermore, the strategic placement of fluorine can lead to stronger binding interactions with target proteins, ultimately boosting therapeutic efficacy.[3] This strategic use of fluorine has been a key factor in the success of numerous FDA-approved drugs.[3]

Synthesis of Novel Fluorinated Ethylamine Scaffolds

The synthesis of fluorinated ethylamine derivatives often involves innovative chemical strategies to introduce the fluorine atom at a specific position. One common approach is the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® to achieve electrophilic fluorination of a suitable precursor. Another strategy involves the nucleophilic substitution of a leaving group with a fluoride source, such as potassium fluoride or silver(I) fluoride.[5][6] The synthesis of 2-fluoro-2-phenylethylamine, for instance, can be achieved through the reduction of an α-fluorophenylacetamide derivative.[6]

The following diagram illustrates a generalized synthetic pathway for producing a fluorinated ethylamine derivative from a ketone precursor.

Caption: Generalized Synthetic Workflow for Fluorinated Ethylamines.

Diverse Biological Activities of Fluorinated Ethylamine Derivatives

The structural modifications imparted by fluorine translate into a wide array of biological activities. This section will explore some of the most promising therapeutic applications of these compounds.

Anticancer Activity

Several studies have highlighted the potential of fluorinated ethylamine derivatives as potent anticancer agents. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines. For example, novel fluorinated thiourea derivatives carrying a sulfonamide moiety have demonstrated significant antimicrobial and anticancer activities.[3] One particular fluorinated pyridine derivative showed high activity against the HepG2 liver cancer cell line, with an IC50 value of 4.8 μg/mL.[3] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.[3]

Antimicrobial Properties

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated ethylamine derivatives have shown promise in this area. For instance, fluorinated ethanolamines have exhibited antimicrobial activity against Mycobacterium and Nocardia species. The introduction of fluorine can enhance the lipophilicity of a molecule, facilitating its penetration through the bacterial cell wall.

Neuroprotective Effects

The ability of drugs to cross the blood-brain barrier is a major challenge in the treatment of neurodegenerative diseases. The incorporation of fluorine can enhance a molecule's lipophilicity, potentially improving its brain penetration. A notable example is fluoroethylnormemantine (FENM), a fluorinated analog of the Alzheimer's disease drug memantine.[1] Studies have shown that FENM not only exhibits symptomatic anti-amnesic effects in an animal model of Alzheimer's disease but also demonstrates robust neuroprotective effects by preventing oxidative stress, inflammation, and apoptosis.[1]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are paramount. This section provides detailed methodologies for assessing the key biological activities of novel fluorinated ethylamine derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated ethylamine derivatives and incubate for a specified period (e.g., 72 hours).[8]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]

-

Incubation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals.[8]

-

Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

The following diagram illustrates the workflow of the MTT assay.

Caption: Kirby-Bauer Disk Diffusion Test Workflow.

In Vitro Neuroprotection Assay

Evaluating the neuroprotective potential of fluorinated ethylamine derivatives can be performed using neuronal cell lines (e.g., SH-SY5Y) and inducing neurotoxicity with a chemical agent. [9][10] Protocol:

-

Cell Culture and Differentiation: Culture and differentiate SH-SY5Y cells to induce a neuron-like phenotype.

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of the fluorinated ethylamine derivatives for a defined period.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides, to mimic the pathological conditions of neurodegenerative diseases. [1]4. Viability Assessment: Assess cell viability using the MTT assay as described in section 4.1. An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. For fluorinated ethylamine derivatives, key SAR insights include:

-

Position of Fluorination: The position of the fluorine atom on the ethylamine scaffold can significantly impact activity. For example, fluorination at the α- or β-position of the ethyl chain can influence metabolic stability and receptor binding.

-

Degree of Fluorination: The number of fluorine atoms (mono-, di-, or trifluoro-) can modulate the compound's properties. While increased fluorination can enhance lipophilicity, it may also lead to a decrease in inhibitory potency in some cases.

-

Aromatic Substituents: The nature and position of substituents on any aromatic rings within the molecule can dramatically affect biological activity. Electron-withdrawing or -donating groups can alter the electronic properties of the molecule and its interaction with biological targets. [11][12]

Future Perspectives and Conclusion

The exploration of novel fluorinated ethylamine derivatives represents a highly promising avenue in drug discovery. The versatility of fluorine chemistry allows for the fine-tuning of molecular properties to optimize therapeutic efficacy and safety profiles. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their precise mechanisms of action, and their evaluation in preclinical and clinical studies. The in-depth understanding of their synthesis, biological activities, and structure-activity relationships, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this exciting class of compounds.

References

-

Alcaro, S., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(3), 1369. [Link]

-

Boyarskaya, P. M., et al. (2024). Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3426. [Link]

-

El-Sayed, M. A., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 27. [Link]

-

Fahr, A., et al. (2023). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics, 15(11), 2568. [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

Hussin, W. A., et al. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues. International Journal of Nanomedicine, 9, 2697–2708. [Link]

-

Maurice, T., et al. (2021). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. International Journal of Molecular Sciences, 22(4), 1893. [Link]

-

Pannecoucke, X., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 362-371. [Link]

-

PrepChem. (n.d.). Synthesis of 2-phenylethylamine. [Link]

-

Saloman, C., & Gouverneur, V. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1055–1081. [Link]

-

Shirley, D. A., & Sytema, R. E. (1974). NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. Journal of Organometallic Chemistry, 72(1), C1-C3. [Link]

-

Syal, K., et al. (2017). Current and emerging techniques for antibiotic susceptibility tests. Theranostics, 7(7), 1795–1805. [Link]

-

Tikhonov, A. A., & Zlotin, S. G. (2020). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Biochemistry (Moscow) Supplement Series A: Membrane and Cell Biology, 14(4), 305–316. [Link]

-

Wang, L., et al. (2021). Synthesis and Biological Evaluation [18F]Fluoroethyl-d4 Tropane Analogues as Dopamine Transporter Probes. Journal of Nuclear Medicine, 62(supplement 1), 1639. [Link]

-

Mahrous, M. (2016). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of a Novel [18F]-Labeled Arginine Derivative for Tumor Imaging. Molecules, 28(20), 7108. [Link]

-

Alcaro, S., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Shulgin, A., & Shulgin, A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 5(1), 19-27. [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. [Link]

-

Shafer, T. J., et al. (2023). Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Wang, X., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5581. [Link]

-

Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

-

Royal Society of Chemistry. (n.d.). Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology. [Link]

-

Ahmed, M. (2023). MTT Assay protocol. protocols.io. [Link]

-

Gomes, B., et al. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current Pharmaceutical Design, 21(39), 5725-5735. [Link]

-

ResearchGate. (n.d.). Experimental protocol. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

ResearchGate. (n.d.). Cytotoxicity evaluation using the MTT colorimetric assay. [Link]

Sources

- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. clyte.tech [clyte.tech]

- 8. MTT (Assay protocol [protocols.io]

- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride, a key building block in medicinal chemistry and pharmaceutical development. We will delve into its fundamental chemical identifiers, physicochemical properties, and its significance in the synthesis of novel compounds.

Core Chemical Identifiers

Precise identification of chemical compounds is paramount for reproducibility and safety in research and development. The two universally recognized identifiers for this compound are the IUPAC International Chemical Identifier (InChI) and the Simplified Molecular Input Line Entry System (SMILES).

| Identifier | Value |

| InChI Key | DOKKUFKBMGQWFY-UHFFFAOYSA-N |

| InChI Code | 1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H |

| SMILES | Cl.CC(N)C1=CC=C(Cl)C=C1F[1] |

These identifiers provide a unique and unambiguous representation of the molecule's structure, facilitating database searches and ensuring clear communication within the scientific community.

Physicochemical Properties and Specifications

Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 2206608-00-4 | [1] |

| Molecular Formula | C8H10Cl2FN | [1] |

| Molecular Weight | 210.08 g/mol | |

| Purity | Typically ≥95% | [1] |

| Appearance | White to off-white solid | |

| Storage | Inert atmosphere, Room Temperature | [1] |

Synthesis and Chemical Reactivity

This compound serves as a versatile precursor in organic synthesis. The presence of the amine group, along with the halogen substituents on the phenyl ring, offers multiple reaction sites for further chemical modifications.

A general conceptual workflow for the utilization of such an amine hydrochloride in a synthetic route is illustrated below. This often involves a deprotonation step to liberate the free amine, which can then undergo various coupling reactions.

Caption: General workflow for the use of an amine hydrochloride in synthesis.

The fluorophenyl and chlorophenyl moieties make this compound a valuable starting material for the synthesis of piperazine derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.

Applications in Drug Discovery and Development

Substituted phenylethylamines are a well-established class of compounds in medicinal chemistry, often serving as scaffolds for drugs targeting the central nervous system. The specific substitution pattern of this compound makes it a precursor for molecules with potential applications in treating neurological and psychiatric disorders.[2]

The introduction of fluorine and chlorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including:

-

Metabolic Stability: The presence of halogens can block sites of metabolism, increasing the half-life of a drug.

-

Receptor Binding Affinity: Halogen atoms can participate in specific interactions with protein targets, enhancing binding affinity and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to consult the Safety Data Sheet (SDS) for this compound before use and to handle it in a well-ventilated fume hood with appropriate personal protective equipment.

References

-

Lead Sciences. This compound. [Link]

-

PubChem. 1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylic Acid. [Link]

-

ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

Sources

Unlocking New Frontiers: A Technical Guide to the Research Applications of Chloro-Fluorophenyl-Ethylamine Compounds

This guide provides an in-depth exploration of the burgeoning field of chloro-fluorophenyl-ethylamine compounds. It is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, biological activities, and potential therapeutic applications of this unique chemical class. By synthesizing current research and providing detailed experimental frameworks, we aim to equip investigators with the knowledge to pioneer new discoveries.

Introduction: The Strategic Importance of Halogenation in Phenethylamine Scaffolds